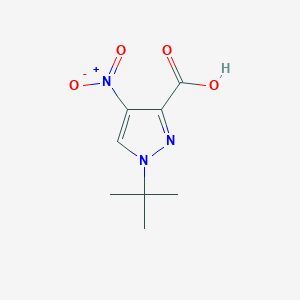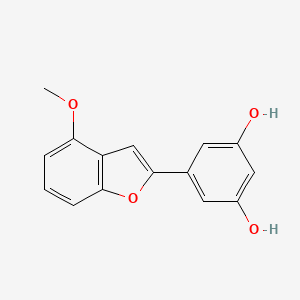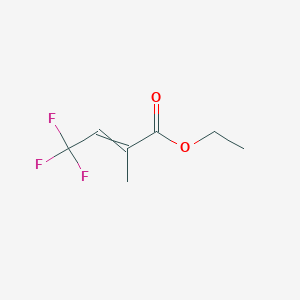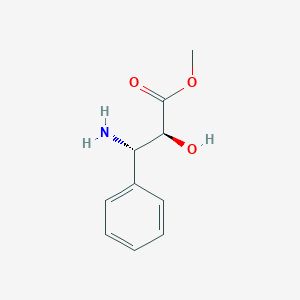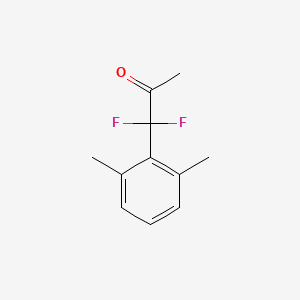
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one is an organic compound with a unique structure that includes a difluoropropanone moiety attached to a dimethylphenyl group
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoropropanone moiety .
Análisis De Reacciones Químicas
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells .
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)-1,1-difluoropropan-2-one can be compared with other similar compounds, such as:
2,6-Dimethylphenol: A precursor in the synthesis of the compound, known for its use in the production of antioxidants and polymers.
1-(2,6-Dimethylphenyl)-2-propanone: A structurally similar compound without the fluorine atoms, used in organic synthesis.
2,6-Dimethylphenyl isocyanate: Another related compound used in the preparation of derivatized cyclodextrins and other materials .
The uniqueness of this compound lies in its difluoropropanone moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H12F2O |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)10(7)11(12,13)9(3)14/h4-6H,1-3H3 |
Clave InChI |
BZYDPCYUAIFJAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(C(=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


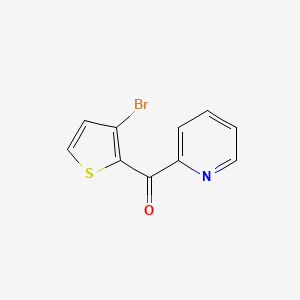
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)

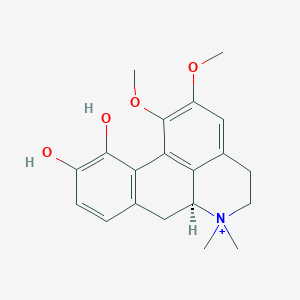
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
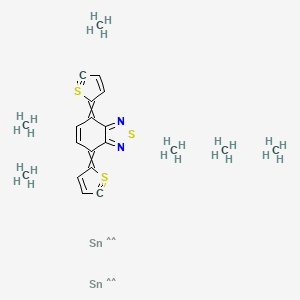
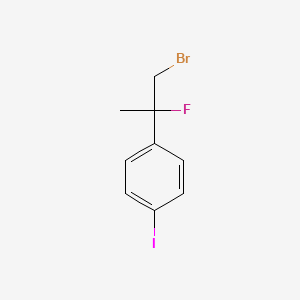
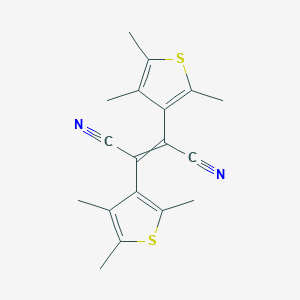
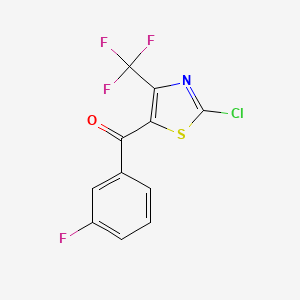
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
